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Trial / Study
Name

Study Details
(Phase, Population)

Objective
Response Rate
(ORR)

Median
Progression-
Free Survival
(mPFS)

Key Findings &
Safety

ZENITH20-1
(Cohort 1) [1]

Phase 2, previously

treated
EGFRex20ins

NSCLC (n=115)

14.8% (95% CI,

8.9 to 22.6)

4.2 months [2] Did not meet its

primary efficacy
endpoint; high rate

of grade 3 toxicities
[1] [2].

ZENITH20-3
(Cohort 3) [2]

Phase 2, previously
untreated
EGFRex20ins
NSCLC (n=79)

27.8% [2] 7.2 months [2] Data from an earlier
access program

showed an ORR of
23% and mPFS of

5.6 months [3].

MD Anderson
Phase II
(n=50) [4] [5]

Phase 2, heavily pre-

treated patients
(94% had prior

systemic therapy)

32%
(Investigator),
31%
(Independent
Review)

5.5 months Achieved primary

endpoint; ORR was
46% in "near-loop"

vs. 0% in "far-loop"
insertions [4] [5].
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Impact of Insertion Location on Efficacy

A critical finding from the research is that the location of the EGFR exon 20 insertion is a major determinant

of response to poziotinib [4] [1] [5].

Near-loop vs. Far-loop Insertions: Exon 20 insertions are categorized based on their position.

Near-loop insertions (amino acids A767 to P772) are significantly more sensitive to poziotinib than
far-loop insertions (amino acids H773 to C775) [4] [1] [5].

Clinical Evidence: In the MD Anderson phase II trial, the confirmed ORR was 46% in patients with
near-loop insertions compared to 0% in those with far-loop insertions (p=0.0015) [4] [5]. This was

corroborated by the ZENITH20 trial, which showed greater mean tumor size reduction (-25.9% vs.
-9.8%) and longer median PFS (11.1 vs. 3.5 months) for near-loop versus far-loop insertions [1].

Comparative TKI Sensitivity: This location-dependent sensitivity is not uniform across all TKIs.
While poziotinib, afatinib, and zipalertinib are more active in near-loop insertions, mobocertinib has

shown similar activity in both near- and far-loop groups [1].

Safety and Tolerability Profile

The safety profile of poziotinib is characterized by predictable, on-target adverse events, which often require

dose management [6] [3].

Common Adverse Events: The most frequent side effects include diarrhea, skin rash, stomatitis,
paronychia, alopecia, xerostomia (dry mouth), and conjunctivitis [6] [3].

Dose Management: These adverse events, particularly skin rash and diarrhea, are often grade 3 or
higher. This frequently leads to dose interruptions or reductions (e.g., from 16 mg to 12 mg daily)

to improve long-term tolerability while maintaining efficacy [6] [3].

Mechanisms of Action and Resistance

Understanding poziotinib's mechanism and potential resistance pathways is key for drug development.

Mechanism of Action: Poziotinib is an irreversible, pan-HER tyrosine kinase inhibitor. Its relatively
small molecular size and flexibility allow it to better fit into the sterically hindered ATP-binding

pocket created by certain exon 20 insertion mutations, compared to earlier-generation TKIs [4].
Acquired Resistance Mechanisms: Putative mechanisms of acquired resistance to poziotinib
identified in studies include the emergence of the EGFR T790M mutation, MET amplification, and a
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shift towards Epithelial-to-Mesenchymal Transition (EMT), which are similar to resistance

mechanisms seen with other EGFR TKIs [4] [5].

Experimental Protocols for Key Studies

For researchers designing similar studies, here are the core methodologies from the cited trials.

Phase II Clinical Trial Protocol (MD Anderson, NCT03066206) [4] [5]

Patient Population: 50 patients with advanced NSCLC harboring EGFR exon 20 point

mutations or insertions.
Intervention: Poziotinib was administered at 16 mg orally, once daily, until disease

progression.
Primary Endpoint: Confirmed Objective Response Rate (ORR) per RECIST 1.1.

Statistical Plan: A pre-defined ORR of 30% or greater was considered clinically meaningful.

Molecular Analysis of Insertion Location [4] [1]

Mutation Classification: EGFR exon 20 insertion mutations were classified as "near-loop"

(A767-P772) or "far-loop" (H773-R776) based on their amino acid position.
Preclinical Modeling: Sensitivity was tested in a panel of Ba/F3 cell lines expressing various

near- and far-loop mutations against a panel of EGFR TKIs.
Clinical Correlation: Preclinical findings on location-dependent sensitivity were correlated with

clinical response rates from the trial data.

EGFR Exon 20 Insertion and Poziotinib Mechanism

The following diagram illustrates the structural mechanism by which EGFR exon 20 insertions cause

resistance and how poziotinib overcomes it, particularly for near-loop insertions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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